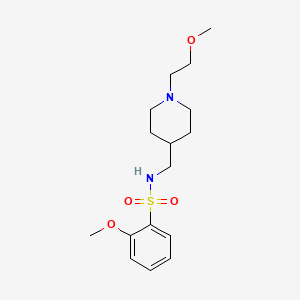

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been explored in the provided papers. For instance, a series of benzenesulfonamides with potent inhibitory effects on membrane-bound phospholipase A2 were synthesized, with the N-(phenylalkyl)piperidine derivatives showing significant potency . Another study reported the synthesis of a Schiff base benzenesulfonamide derivative through the reaction of sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde . Additionally, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was achieved, and its crystal structure was characterized, revealing π–π interactions and hydrogen-bonding interactions forming a three-dimensional network . Furthermore, a high-yield synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide was performed, which is a potential PET selective CB2 radioligand .

Molecular Structure Analysis

X-ray crystallography has been utilized to investigate the molecular structures of several benzenesulfonamide compounds. The crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron . The Schiff base benzenesulfonamide derivative synthesized in another study crystallizes in the monoclinic space group, with the compound existing as the dominant form of enol-imines in both solid state and solution . The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showed molecular chains formed by π–π interactions and adjacent chains linked by hydrogen bonds . In the case of N-(4-Methoxyphenyl)benzenesulfonamide, the crystal structure indicated the presence of infinite polymeric chains due to intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzenesulfonamide derivatives often include condensation reactions, as seen in the synthesis of the Schiff base benzenesulfonamide . The synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide involved a multi-step reaction starting from 4-(diethylamino)benzaldehyde and p-toluidine, with the final product being a potential PET selective CB2 radioligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structures. For example, the Schiff base benzenesulfonamide derivative exhibits photochromic and thermochromic characteristics due to tautomerism, which involves a proton transfer between enol-imine and keto-amine forms . The disordered benzene ring in N-(4-Methoxyphenyl)benzenesulfonamide contributes to the formation of weak C–H⋯π interactions in the crystal . The structural studies of N-substituted benzenesulfonamides provided insights into their inhibition mechanism as carbonic anhydrase inhibitors, highlighting the importance of the substituents at the sulfonamide zinc binding group .

Aplicaciones Científicas De Investigación

Cognitive Enhancement Properties

SB-399885, a structurally related compound, has been shown to possess potent, selective antagonistic properties against the 5-HT6 receptor, with significant cognitive enhancing effects in animal models. This suggests a potential application in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photosensitizing Properties for Cancer Treatment

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have demonstrated high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers for photodynamic therapy in cancer treatment. These properties make them valuable for research into non-invasive treatments for various types of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Piperidine derivatives have been explored for their adsorption and corrosion inhibition properties on iron, indicating potential applications in materials science, especially in protecting metallic structures from corrosion. This research can lead to the development of more effective corrosion inhibitors for industrial applications (Kaya et al., 2016).

Enzyme Inhibition for Therapeutic Applications

N-Substituted benzenesulfonamides have been studied for their inhibitory effects on carbonic anhydrase enzymes, revealing potential therapeutic applications in treating conditions associated with altered enzyme activity. Such compounds could be useful in the development of drugs targeting a range of diseases (Di Fiore et al., 2011).

Potential in HIV-1 Infection Prevention

Methylbenzenesulfonamide antagonists have been synthesized and evaluated for their potential use in preventing human HIV-1 infection. This research opens pathways for developing new therapeutic agents targeting viral entry into host cells (Cheng De-ju, 2015).

Propiedades

IUPAC Name |

2-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4S/c1-21-12-11-18-9-7-14(8-10-18)13-17-23(19,20)16-6-4-3-5-15(16)22-2/h3-6,14,17H,7-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQSLJGJVAQGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)

![2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2503073.png)

![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)

![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)

![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)